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Compound of Interest

Compound Name: MC 1080-d4

Cat. No.: B1161044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific calcitriol analog "MC 1080-d4" is not readily

available in the public domain. This guide provides a comprehensive overview of the in vitro

mechanism of action of a closely related and well-studied calcitriol analog, Seocalcitol (EB

1089), which is expected to share a highly similar, if not identical, mechanism of action. The

data and protocols presented herein are based on published studies of Seocalcitol (EB 1089).

Core Mechanism of Action: Vitamin D Receptor
(VDR) Agonism
Seocalcitol, a synthetic analog of calcitriol (1α,25-dihydroxyvitamin D3), exerts its biological

effects primarily through its high-affinity binding to the Vitamin D Receptor (VDR), a member of

the nuclear receptor superfamily of transcription factors. This interaction is the central event

that triggers a cascade of molecular events leading to the regulation of gene expression,

ultimately resulting in the potent anti-proliferative, pro-differentiative, and pro-apoptotic effects

observed in various cancer cell lines in vitro.

The canonical signaling pathway involves the following key steps:

Ligand Binding: Seocalcitol enters the cell and binds to the ligand-binding domain (LBD) of

the VDR.
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Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and

forms a heterodimer with the Retinoid X Receptor (RXR).

DNA Binding: The VDR-RXR heterodimer translocates to the nucleus and binds to specific

DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter

regions of target genes.

Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits a

complex of co-activator or co-repressor proteins, which in turn modulate the transcription of

target genes. This leads to either the up-regulation or down-regulation of specific messenger

RNAs (mRNAs) and their corresponding proteins.

Signaling Pathway Diagram
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Caption: Canonical Vitamin D Receptor signaling pathway initiated by Seocalcitol.
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Quantitative Data
Table 1: VDR Binding Affinity and In Vitro Potency of
Seocalcitol (EB 1089)

Parameter Value Cell Line/System Reference

VDR Binding Affinity

(Kd)

Seocalcitol (EB 1089) 0.48 ± 0.04 nM Mouse Kidney [1]

Calcitriol 0.40 ± 0.95 nM Mouse Kidney [1]

Seocalcitol (EB 1089) 1.43 ± 0.19 nM Mouse Intestine [1]

Calcitriol 0.85 ± 0.06 nM Mouse Intestine [1]

Relative Potency
50-200 times more

potent than calcitriol

Various Cancer Cell

Lines
[2][3][4]

LD50
2.1 x 10⁻⁸ M (± 1.4 x

10⁻⁸ M)

B-cell chronic

lymphocytic leukemia

(B-CLL) cells

[5][6]

Table 2: IC50 Values of Seocalcitol (EB 1089) in Various
Cancer Cell Lines

Cell Line Cancer Type IC50 Value Reference

MCF-7 Breast Cancer ~0.1 nM [7]

SKHEP-1
Hepatocellular

Carcinoma
460.99 nM [8]

Hep 3B
Hepatocellular

Carcinoma

Significant inhibition at

tested concentrations
[8]

PLC/PRF/5
Hepatocellular

Carcinoma

Significant inhibition at

tested concentrations
[8]

HEp-2 Laryngeal Cancer Significantly inhibited [8]
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Key In Vitro Effects and Signaling Pathways
Inhibition of Cell Proliferation and Cell Cycle Arrest
Seocalcitol is a potent inhibitor of cancer cell proliferation in vitro.[4] This effect is primarily

mediated by inducing cell cycle arrest, predominantly at the G1 phase.[9]
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Caption: Seocalcitol-induced G1 cell cycle arrest pathway.

Induction of Apoptosis
Seocalcitol is a potent inducer of apoptosis in a variety of cancer cell lines.[7][9][10][11][12]

This programmed cell death is a key mechanism for its anti-cancer activity. The induction of

apoptosis is associated with the modulation of the Bcl-2 family of proteins, leading to a
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decrease in the anti-apoptotic protein Bcl-2 and a potential increase in pro-apoptotic proteins

like Bax, thereby shifting the Bcl-2/Bax ratio to favor apoptosis.[12] Furthermore, Seocalcitol-

induced apoptosis involves the activation of the p38 MAP kinase pathway and suppression of

the ERK pathway, leading to the activation of downstream caspases.[5][6]
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Caption: Seocalcitol-induced apoptotic signaling pathways.
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Induction of Cell Differentiation
Seocalcitol promotes the differentiation of cancer cells, causing them to lose their malignant

phenotype and acquire characteristics of more mature, non-proliferating cells.[11] This is a key

aspect of its therapeutic potential.

Experimental Protocols
VDR Competitive Binding Assay
Objective: To determine the binding affinity (Kd) of Seocalcitol for the Vitamin D Receptor.

Methodology:

Receptor Preparation: Prepare a cytosolic extract containing the VDR from a suitable cell

line (e.g., MCF-7) or use a purified recombinant VDR.

Radioligand: Use [³H]-calcitriol as the radiolabeled ligand.

Competition Assay:

Incubate a constant amount of the VDR preparation with a fixed concentration of [³H]-

calcitriol.

Add increasing concentrations of unlabeled Seocalcitol (competitor).

Incubate at 4°C for a sufficient time to reach equilibrium.

Separation of Bound and Free Ligand: Separate the VDR-bound [³H]-calcitriol from the free

radioligand using a method such as hydroxylapatite adsorption or dextran-coated charcoal.

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation

counting.

Data Analysis: Plot the percentage of specific binding of [³H]-calcitriol as a function of the

logarithm of the competitor concentration. Calculate the IC50 value (the concentration of

Seocalcitol that inhibits 50% of the specific binding of the radioligand). The Kd can be

calculated from the IC50 value using the Cheng-Prusoff equation.
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Experimental Workflow Diagram:
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Caption: Workflow for VDR competitive binding assay.

MTT Cell Proliferation Assay
Objective: To determine the effect of Seocalcitol on the proliferation of cancer cells and to

calculate the IC50 value.

Methodology:

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and

allow them to adhere overnight.
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Treatment: Treat the cells with a range of concentrations of Seocalcitol (and a vehicle

control) for a specified period (e.g., 24, 48, 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism

will reduce the yellow MTT to a purple formazan product.[13]

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength

of approximately 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration compared to

the vehicle control. Plot the percentage of viability against the logarithm of the Seocalcitol

concentration to determine the IC50 value.

Experimental Workflow Diagram:
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Caption: Workflow for the MTT cell proliferation assay.

TUNEL Apoptosis Assay
Objective: To detect and quantify apoptosis (programmed cell death) induced by Seocalcitol by

identifying DNA fragmentation.

Methodology:

Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with

Seocalcitol for the desired time. Include positive (e.g., DNase I treated) and negative

(untreated) controls.
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Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde,

followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the

labeling enzyme.[2]

TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl

Transferase (TdT) and labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP). TdT will

catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[2]

[3]

Detection:

If using a fluorescently tagged dUTP, the signal can be directly visualized.

If using BrdUTP, an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (like

HRP for colorimetric detection) is used.

Counterstaining and Visualization: Counterstain the nuclei with a DNA dye like DAPI or

Hoechst to visualize all cells. Analyze the samples using fluorescence microscopy.

Quantification: Determine the percentage of TUNEL-positive (apoptotic) cells by counting the

number of stained cells relative to the total number of cells in several fields of view.

Experimental Workflow Diagram:
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Caption: Workflow for the TUNEL apoptosis assay.

Conclusion
The in vitro mechanism of action of calcitriol analogs like Seocalcitol (EB 1089), and by strong

inference MC 1080-d4, is centered on its function as a potent VDR agonist. This leads to a

cascade of genomic events that collectively inhibit cell proliferation, induce cell cycle arrest,

promote apoptosis, and stimulate differentiation in cancer cells. The detailed understanding of

these mechanisms and the availability of robust in vitro assays are crucial for the continued

development and evaluation of this class of compounds as potential anti-cancer therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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